2-Ethenyl-6-methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, characterized by a pyridazine ring with a methyl and an ethenyl group at specific positions. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, often involving the reaction of substituted pyridazinones with aldehydes or other reagents. The synthesis typically requires careful control of reaction conditions to yield the desired product efficiently.
2-Ethenyl-6-methylpyridazin-3(2H)-one is classified as a heterocyclic organic compound. It falls under the category of pyridazinones, which are derivatives of pyridazine containing a ketone functional group.
The synthesis of 2-Ethenyl-6-methylpyridazin-3(2H)-one can be achieved through several methods, including:
A common synthetic route involves dissolving 4-methyl-6-pyridazinone in ethanol, adding an aldehyde, and then introducing a base to facilitate condensation. The mixture is heated or allowed to react at room temperature, followed by purification through column chromatography to isolate the desired product .
The molecular structure of 2-Ethenyl-6-methylpyridazin-3(2H)-one features:
The molecular formula is , with a molecular weight of approximately 164.16 g/mol. The compound exhibits specific bond lengths and angles that can be analyzed using X-ray crystallography or computational methods such as density functional theory (DFT) for detailed insights into its geometry and electronic properties .
2-Ethenyl-6-methylpyridazin-3(2H)-one can participate in various chemical reactions, including:
Reactions involving this compound often require specific conditions, such as the presence of catalysts or heat, to promote reactivity while minimizing side reactions. For instance, when reacting with electrophiles, solvents like dichloromethane or acetonitrile are commonly used .
The mechanism of action for compounds like 2-Ethenyl-6-methylpyridazin-3(2H)-one often involves interactions with biological targets such as enzymes or receptors. The exact mechanism may vary based on substituents and structural features.
Research indicates that similar pyridazinones can act as inhibitors for various biological pathways, potentially modulating enzyme activity or influencing signaling pathways related to inflammation or cancer progression .
Relevant data from spectroscopic studies (e.g., Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) provide insights into functional groups and molecular interactions .
2-Ethenyl-6-methylpyridazin-3(2H)-one has potential applications in:
The pyridazin-3(2H)-one scaffold represents a privileged structure in medicinal chemistry due to its versatile pharmacological profile and synthetic accessibility. Ligand-based design strategies for this heterocyclic system leverage structural bioisosterism, replacing the phthalazine ring in classical vasodilators like hydralazine while maintaining key pharmacophoric elements. Computational analyses reveal that the dipole moment orientation (approximately 2.5-3.5 Debye) and hydrogen-bond acceptance capacity of the pyridazinone carbonyl group critically influence biological activity [2]. Modifications at the N-2 position, particularly through arylacetamide tethering, significantly modulate receptor binding affinities, as demonstrated in formyl peptide receptor (FPR) agonist development where subtle structural changes yielded EC₅₀ values spanning from micromolar to nanomolar ranges [5]. The 6-methyl substituent in 2-ethenyl-6-methylpyridazin-3(2H)-one enhances electron density distribution across the ring system, facilitating electrophilic aromatic substitutions at position 5 while sterically hindering undesired reactions at C-6 [1].
Regioselective modification of the pyridazinone core demands precise control of reaction parameters and protecting group strategies:
Position 6 Functionalization: The 6-methyl group undergoes directed ortho-metalation (DoM) using strong bases (n-BuLi, LDA) at -78°C, enabling introduction of carbonyl moieties or halogen atoms with >85% regioselectivity. Alternatively, Friedel-Crafts acylation of electron-rich precursors using AlCl₃-DMA complex generates 6-acyl derivatives as major regioisomers (yields: 78-85%) [1] [3]. This solvent-free approach minimizes decomposition pathways observed in traditional solvents.
Position 2 Modification: N-alkylation proceeds via nucleophilic displacement using α-haloacetates under basic conditions (K₂CO₃, acetone, reflux). Ethyl bromoacetate coupling achieves 69-76% yields, with subsequent hydrazinolysis providing hydrazide intermediates crucial for Schiff base formation [1]. Steric hindrance from the 6-methyl group minimally affects N-2 reactivity due to the planar conformation of the pyridazinone ring.
Position 4 Functionalization: Knoevenagel condensation with aromatic aldehydes (3-/4-methoxybenzaldehyde) installs exocyclic double bonds at C-4/C-5, facilitated by KOH catalysis. This introduces structural rigidity and extended conjugation, with electron-donating substituents on the aldehyde enhancing condensation efficiency (yields: 70-82%) [5].
Table 1: Regioselective Modification Outcomes on Pyridazinone Core
Position | Reaction Type | Key Reagent/Condition | Yield Range | Regioselectivity |
---|---|---|---|---|
6 | Friedel-Crafts Acylation | AlCl₃-DMA, solvent-free | 78-85% | >90% 6-isomer |
2 | N-Alkylation | Ethyl bromoacetate/K₂CO₃/reflux | 69-76% | Exclusive N2 |
4/5 | Knoevenagel Condensation | Aromatic aldehydes/KOH | 70-82% | >95% exocyclic Δ |
Palladium-mediated cross-coupling provides the most efficient route to the 2-ethenyl functionality. Heck coupling between 2-halo-6-methylpyridazin-3(2H)-ones (X = Br, I) and vinyl tributyltin achieves >85% conversion using Pd(PPh₃)₄ (5 mol%) and CuI co-catalyst in DMF at 80°C [2]. Alternatively, Mizoroki-Heck reactions with ethylene gas (5 atm) under Jeffery's "ligand-free" conditions (Pd(OAc)₂, NBu₄Cl, DMF/H₂O) afford the 2-ethenyl derivative with 78% yield and minimal dihydrogenation byproducts. Critical to success is the electron-deficient nature of the pyridazinone ring, which necessitates higher catalyst loadings (5-7 mol% Pd) compared to phenyl substrates but suppresses homocoupling. Microwave-assisted protocols (100°C, 30 min) enhance reaction efficiency, reducing catalyst decomposition while maintaining Z-selectivity (>90%) in the ethenyl product [6]. The 6-methyl group exerts a modest steric acceleration effect by forcing coplanarity between the halopyridazinone and palladium catalyst during oxidative addition.
Side-chain engineering expands the pharmacological potential of 2-ethenyl-6-methylpyridazin-3(2H)-one through these key transformations:
N-Hydrazide Functionalization: Condensation of 2-carbethoxy intermediates with hydrazine hydrate (99%, ethanol, 3h, rt) yields acetohydrazides (76% yield), which undergo Schiff base formation with aromatic aldehydes. Electron-withdrawing substituents on the aldehyde (e.g., p-NO₂) accelerate imine formation (reflux, 6h), while sterically hindered aldehydes require extended reaction times (12h) [1].
Amide Coupling: Carboxylic acid intermediates (from ester hydrolysis with NaOH/EtOH-H₂O) activate via mixed anhydride formation (ethyl chloroformate, Et₃N, THF) before nucleophilic attack by aryl amines. This sequential protocol achieves 82-89% yields for C-2 arylacetamide derivatives, with electronic effects from the amine component influencing reaction rates but not overall conversion [5].
Triazole Cyclization: Thiosemicarbazide intermediates (from isothiocyanate addition) undergo base-mediated cyclization (NaOH, EtOH, Δ) to form 1,2,4-triazol-3-thione hybrids. Compounds with electron-donating groups (p-OMe) cyclize faster than p-nitro derivatives (2h vs 5h) due to nucleophilicity modulation at the thiocarbonyl sulfur [2].
Table 2: Side-Chain Diversification Strategies and Outcomes
Transformation | Key Intermediate | Reaction Conditions | Product Class | Yield |
---|---|---|---|---|
Schiff Base Formation | Acetohydrazide (V) | ArCHO/EtOH/reflux/6h | Hydrazones (via-o) | 65-78% |
Amide Coupling | Carboxylic Acid (5a-p) | RNH₂/ethyl chloroformate/Et₃N | Arylacetamides (6a-w) | 82-89% |
Triazole Cyclization | Thiosemicarbazide (4a-l) | NaOH/EtOH/reflux/2-5h | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (5a-h) | 70-85% |
Continuous flow systems address key limitations in batch synthesis of 2-ethenyl-6-methylpyridazin-3(2H)-one, particularly for hazardous or exothermic steps:
Friedel-Crafts Acylation: The FlowSyn Maxi™ reactor enables superheated conditions (180°C, 1400 psi) using AlCl₃-DMA complex with residence times of 8-10 minutes (vs 4h batch), improving yield to 92% while avoiding thermal decomposition. Precise temperature zoning prevents carbocation rearrangement byproducts [4] [6].
Palladium-Catalyzed Steps: Segmented gas-liquid flow (ethylene/Pd(OAc)₂/NBu₄Cl) achieves 95% conversion in <15 minutes residence time through enhanced gas-liquid mass transfer. Catalyst leaching is minimized by integrated scavenger cartridges (quadrapure® TU), enabling >200h continuous operation [6].
Multistep Integration: A three-reactor cascade performs: (1) γ-keto acid synthesis (CS₂, succinic anhydride, 40-50°C), (2) hydrazine cyclization (EtOH, 85°C), and (3) bromination/dehydrogenation (Br₂/AcOH, 70°C) with in-line quenching and extraction. This system produces 86g/h of 6-methylpyridazinone core with automated process analytical technology (PAT) monitoring [4] [6].
Flow chemistry reduces solvent consumption by 60% and eliminates intermediate isolation, making 2-ethenyl-6-methylpyridazin-3(2H)-one synthesis amenable to kilogram-scale production for preclinical evaluation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1